2,4-dichloro-N-(2-methylpropyl)benzamide
Description
2,4-Dichloro-N-(2-methylpropyl)benzamide is a benzamide derivative characterized by a 2,4-dichlorophenyl core linked to a 2-methylpropyl (isobutyl) group via an amide bond. This compound belongs to a broader class of N-substituted benzamides, which are of interest due to their diverse pharmacological and chemical properties.
Properties
Molecular Formula |
C11H13Cl2NO |
|---|---|
Molecular Weight |
246.13 g/mol |
IUPAC Name |
2,4-dichloro-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C11H13Cl2NO/c1-7(2)6-14-11(15)9-4-3-8(12)5-10(9)13/h3-5,7H,6H2,1-2H3,(H,14,15) |
InChI Key |
QJDLLWDZNKMZBG-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares 2,4-dichloro-N-(2-methylpropyl)benzamide with structurally related benzamides, focusing on substituent effects, physicochemical properties, and biological relevance.
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Lipophilicity: Branched alkyl chains (e.g., 2-methylpropyl) confer higher lipophilicity compared to linear chains (n-butyl) or polar groups (methoxy, amino) .
- Solubility: Aminoethyl or heterocyclic substituents improve aqueous solubility via hydrogen bonding or π-orbital interactions .
- Steric Effects : Bulky substituents (e.g., 4-chlorophenyl) may hinder receptor binding, whereas smaller groups (e.g., furanmethyl) optimize steric compatibility .
Key Observations:
- Antiparasitic Activity: 2,4-Dichloro-N-(heterocyclic)benzamides (e.g., furanmethyl, thiophenmethyl) exhibit potent activity against Trypanosoma brucei, likely due to optimized lipophilicity and membrane penetration .
- CNS Effects: Substitution with dimethylamino-cyclohexyl groups (e.g., in ) introduces psychoactive properties, absent in the target compound’s isobutyl group .
- Catalytic Applications : Methoxyphenyl derivatives (e.g., ) are explored as directing groups in metal-catalyzed reactions, highlighting versatility beyond pharmacology .
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